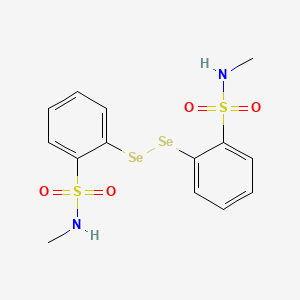

Benzenesulfonamide, 2,2'-diselenobis[N-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzolsulfonamid, 2,2’-Disellenobis[N-methyl- ist eine Verbindung, die zur Klasse der Organoselenverbindungen gehört. Sie zeichnet sich durch das Vorhandensein von Selenatomen in ihrer Struktur aus, was ihr einzigartige chemische und biologische Eigenschaften verleiht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzolsulfonamid, 2,2’-Disellenobis[N-methyl- beinhaltet typischerweise die Reaktion von Benzolsulfonamidderivaten mit selenhaltigen Reagenzien. Eine gängige Methode beinhaltet die Verwendung von Diseleniden als Selenquelle. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, und die Reaktion wird unter kontrollierter Temperatur und Druck durchgeführt, um die gewünschte Produktbildung sicherzustellen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Benzolsulfonamid, 2,2’-Disellenobis[N-methyl- folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von industriellen Lösungsmitteln und Reagenzien, und die Reaktionen werden in großen Reaktoren mit präziser Steuerung der Reaktionsparameter durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Benzolsulfonamid, 2,2’-Disellenobis[N-methyl- unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Selenatome in der Verbindung können oxidiert werden, um Selenoxide oder Selenone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Selenide zu bilden.

Substitution: Die Sulfonamidgruppe kann Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für Oxidationsreaktionen, Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen und Nucleophile wie Amine für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um eine Zersetzung der Verbindung zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Selenoxide, Selenone, Selenide und substituierte Sulfonamide. Diese Produkte behalten die einzigartigen Eigenschaften der Ausgangssubstanz und können in verschiedenen Anwendungen weiter genutzt werden .

Wissenschaftliche Forschungsanwendungen

Benzolsulfonamid, 2,2’-Disellenobis[N-methyl- hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.

Biologie: Untersucht wegen seines Potenzials als Antioxidans und seiner Fähigkeit, biologische Pfade zu modulieren, die Selen involvieren.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen, darunter Antikrebs- und antimikrobielle Aktivitäten.

Industrie: Wird in der Synthese von Farbstoffen, Photochemikalien und Desinfektionsmitteln eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Benzolsulfonamid, 2,2’-Disellenobis[N-methyl- beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Proteinen. Die Selenatome in der Verbindung können kovalente Bindungen mit Thiolgruppen in Proteinen eingehen, was zu einer Modulation ihrer Aktivität führt. Diese Interaktion kann zur Hemmung von Enzymen wie Carboanhydrase führen, die an verschiedenen physiologischen Prozessen beteiligt ist .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, 2,2’-diselenobis[N-methyl- undergoes various types of chemical reactions, including:

Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

Reduction: The compound can be reduced to form selenides.

Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, selenides, and substituted sulfonamides. These products retain the unique properties of the parent compound and can be further utilized in various applications .

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, 2,2’-diselenobis[N-methyl- has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways involving selenium.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the synthesis of dyes, photochemicals, and disinfectants.

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, 2,2’-diselenobis[N-methyl- involves its interaction with molecular targets such as enzymes and proteins. The selenium atoms in the compound can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This interaction can result in the inhibition of enzymes such as carbonic anhydrase, which is involved in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu Benzolsulfonamid, 2,2’-Disellenobis[N-methyl- sind:

- Benzolsulfonamid

- Benzolsulfonamid, 2-methyl-

- Benzolsulfonamid, 2,2’-Disellenobis[N-(1,1-Dimethylethyl)-

Einzigartigkeit

Die Einzigartigkeit von Benzolsulfonamid, 2,2’-Disellenobis[N-methyl- liegt in seinem Selengehalt, der im Vergleich zu anderen Sulfonamidderivaten einzigartige chemische und biologische Eigenschaften verleiht.

Eigenschaften

CAS-Nummer |

199605-34-0 |

|---|---|

Molekularformel |

C14H16N2O4S2Se2 |

Molekulargewicht |

498.4 g/mol |

IUPAC-Name |

N-methyl-2-[[2-(methylsulfamoyl)phenyl]diselanyl]benzenesulfonamide |

InChI |

InChI=1S/C14H16N2O4S2Se2/c1-15-21(17,18)11-7-3-5-9-13(11)23-24-14-10-6-4-8-12(14)22(19,20)16-2/h3-10,15-16H,1-2H3 |

InChI-Schlüssel |

CGNYZVGWMLCIRP-UHFFFAOYSA-N |

Kanonische SMILES |

CNS(=O)(=O)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2S(=O)(=O)NC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-](/img/structure/B12574217.png)

![4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol](/img/structure/B12574232.png)

![Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-](/img/structure/B12574241.png)

![6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12574250.png)

![2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-](/img/structure/B12574253.png)

![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)

![4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine](/img/structure/B12574273.png)

![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)

![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)